

Dual Therapeutic Modalities of JD123: A Technical Overview

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Compound of Interest

Compound Name: JD123

Cat. No.: B15615053

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Introduction

The designation "**JD123**" refers to two distinct therapeutic candidates with disparate mechanisms of action and therapeutic targets. This technical guide provides an in-depth overview of each entity to support researchers, scientists, and drug development professionals. The first section details **JD123** as a small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK). The second section describes **JD123** as an allogeneic anti-CD123 Chimeric Antigen Receptor (CAR) Natural Killer (NK) cell therapy.

Part 1: JD123 - A Kinase Inhibitor Targeting JNK1 and p38-γ MAPK

JD123 is a bi-thiazole-2,2'-diamine compound identified as a potent inhibitor of specific stress-activated protein kinases. Its therapeutic potential lies in the modulation of signaling pathways implicated in inflammation, apoptosis, and cellular stress responses.

Therapeutic Targets and Mechanism of Action

JD123 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JNK1 and p38-γ MAPK. By blocking the binding of ATP, **JD123** prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the signaling cascade. A primary downstream effect of JNK1 inhibition is the reduced expression of c-Jun, a key transcription factor involved in cellular proliferation and apoptosis.^[1]

The selectivity of **JD123** is a key characteristic. It has been shown to inhibit JNK1 and p38-γ MAPK without significantly affecting the activity of other related kinases such as ERK1, ERK2, p38-α, p38-β, or p38-δ.[1] This specificity suggests a favorable therapeutic window with potentially fewer off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of **JD123**

Target Kinase	Activity	Notes
JNK1	Inhibited	Primary Target
p38-γ MAPK	Inhibited	ATP-competitive inhibition
c-Jun	Expression Inhibited	Downstream effector of JNK1
ERK1	Not Inhibited	
ERK2	Not Inhibited	
p38-α MAPK	Not Inhibited	
p38-β MAPK	Not Inhibited	
p38-δ MAPK	Not Inhibited	

Experimental Protocols

Detailed experimental protocols for the characterization of **JD123** are described in the primary literature (Ngoei KR, et al. Biochim Biophys Acta. 2013;1834(6):1077-1088). A general outline of the types of assays utilized for such kinase inhibitors is provided below.

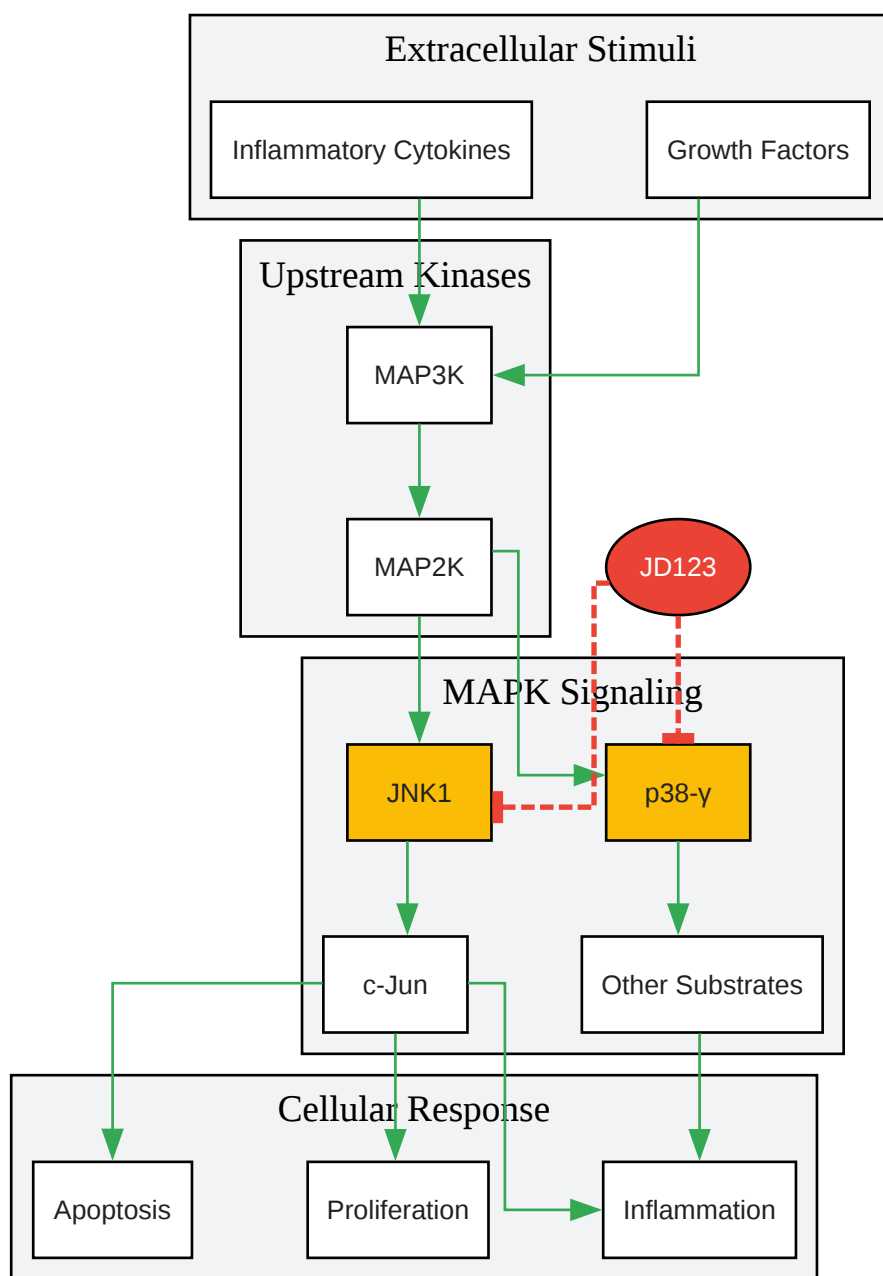
In Vitro Kinase Assay (General Protocol)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the in vitro inhibitory activity of a compound against a target kinase.

- **Reaction Setup:** The kinase (e.g., JNK1), a suitable substrate (e.g., ATF2), and ATP are combined in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5) in the wells of a 384-well plate.

- **Compound Addition:** Test compounds, such as **JD123**, are added at varying concentrations.
- **Incubation:** The kinase reaction is allowed to proceed at room temperature for a specified time, typically 1 hour.
- **Detection:** The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added.
- **Signal Measurement:** After an additional incubation period, the TR-FRET signal is measured using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

Visualization



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Caption: **JD123** inhibits JNK1 and p38-γ in the MAPK signaling pathway.

Part 2: **JD123** - Allogeneic Anti-CD123 CAR-NK Cell Therapy

JD123 is also the designation for an investigational cell therapy product developed by Beijing Jingda Biotechnology Co., Ltd. It consists of allogeneic (off-the-shelf) Natural Killer (NK) cells that have been genetically engineered to express a Chimeric Antigen Receptor (CAR) targeting the CD123 antigen. This therapy is being evaluated for the treatment of refractory/relapsed Acute Myeloid Leukemia (AML).[2][3][4]

Therapeutic Target and Mechanism of Action

The therapeutic target of this CAR-NK cell therapy is CD123, the alpha subunit of the Interleukin-3 (IL-3) receptor. CD123 is overexpressed on the surface of leukemic cells in a high percentage of AML cases, while its expression on normal hematopoietic stem cells is low or absent, making it an attractive target for immunotherapy.[5][6]

The mechanism of action involves the CAR on the NK cells recognizing and binding to CD123 on the surface of AML cells. This binding activates the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell. This process is independent of the NK cell's native receptor signaling.[2]

Data Presentation

Table 2: Characteristics of **JD123** CAR-NK Cell Therapy

Characteristic	Description
Cell Type	Allogeneic Natural Killer (NK) Cells
Target Antigen	CD123 (IL-3 Receptor Alpha Subunit)
Therapeutic Indication	Refractory/Relapsed Acute Myeloid Leukemia (AML)
Developer	Beijing Jingda Biotechnology Co., Ltd.
Clinical Trial ID	NCT05574608

Experimental Protocols

The clinical evaluation of **JD123** CAR-NK cells is being conducted under a registered clinical trial (NCT05574608). The general protocol for such a study is as follows:

Clinical Trial Protocol Outline (Based on NCT05574608)

- **Patient Eligibility:** Patients with relapsed/refractory AML who meet specific inclusion and exclusion criteria are enrolled.
- **Lymphodepleting Chemotherapy:** Patients receive a conditioning regimen of chemotherapy (e.g., Fludarabine and Cyclophosphamide) to deplete their existing lymphocytes, creating a more favorable environment for the infused CAR-NK cells to expand and persist.
- **CAR-NK Cell Infusion:** Following lymphodepletion, patients are infused with the allogeneic anti-CD123 CAR-NK cells (**JD123**).
- **Monitoring and Evaluation:** Patients are closely monitored for adverse events, including cytokine release syndrome (CRS) and neurotoxicity. Disease response is assessed at predefined time points post-infusion through bone marrow biopsies and other relevant diagnostics. Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the CAR-NK cells are also evaluated.

Visualization

Caption: **JD123** CAR-NK cell recognizes CD123 on an AML cell, leading to apoptosis.

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